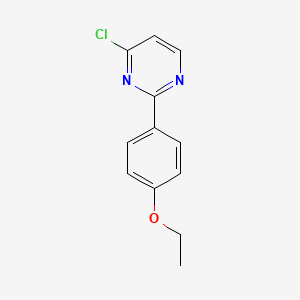
4-Chloro-2-(4-ethoxyphenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(4-ethoxyphenyl)pyrimidine: is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(4-ethoxyphenyl)pyrimidine typically involves the reaction of 4-ethoxybenzaldehyde with guanidine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques like liquid chromatography and mass spectrometry for product verification .
化学反応の分析
Types of Reactions: 4-Chloro-2-(4-ethoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound.
Electrophilic Substitution: This reaction can introduce different substituents onto the pyrimidine ring
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives .
科学的研究の応用
Chemistry: In chemistry, 4-Chloro-2-(4-ethoxyphenyl)pyrimidine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound has shown potential in biological studies, particularly in the development of anti-inflammatory and antimicrobial agents. Its ability to inhibit certain enzymes makes it a valuable tool in biochemical research .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been studied for its anti-cancer properties and its ability to modulate biological pathways involved in inflammation and infection .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .
作用機序
The mechanism of action of 4-Chloro-2-(4-ethoxyphenyl)pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory pathways. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .
類似化合物との比較
- 4-Chloro-5-(4-ethoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
- 4-Chloro-2-methylthiopyrimidine
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Comparison: Compared to these similar compounds, 4-Chloro-2-(4-ethoxyphenyl)pyrimidine stands out due to its unique ethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it more versatile in various applications .
生物活性
4-Chloro-2-(4-ethoxyphenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory effects. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a pyrimidine core substituted with a chloro group and an ethoxyphenyl moiety. The presence of these substituents is crucial for its biological activity, influencing interactions with various biological targets.
Biological Activity Overview
Recent studies have highlighted the following biological activities of this compound:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Anti-inflammatory Effects : It exhibits potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound against human cancer cell lines. The compound demonstrated significant antiproliferative activity with varying IC50 values across different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 5.9 ± 1.7 |
| SW-480 (Colorectal) | 2.3 ± 0.91 |
| MCF-7 (Breast) | 5.65 ± 2.33 |
These values indicate that the compound is more potent against colorectal cancer cells compared to lung and breast cancer cells, suggesting a selective action that could be further explored for therapeutic applications .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key kinases involved in cell cycle regulation and apoptosis. For instance, compounds structurally related to it have been shown to inhibit CDK2 and TRKA kinases, leading to cell cycle arrest and increased apoptosis in treated cells .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been evaluated for its anti-inflammatory potential through COX enzyme inhibition assays. The results indicated that it effectively suppresses COX-2 activity, a key enzyme in the inflammatory process:
| Compound | IC50 COX-2 (µM) |
|---|---|
| This compound | 0.04 ± 0.01 |
This potency is comparable to established anti-inflammatory drugs such as celecoxib .
Structure-Activity Relationship (SAR)
The SAR studies have elucidated how modifications to the pyrimidine ring and substituents influence biological activity. Notably, the presence of electron-withdrawing groups like chlorine enhances potency against cancer cell lines, while ethoxy groups contribute to improved solubility and bioavailability .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound, against renal carcinoma cell lines. The results showed moderate inhibition compared to reference compounds, indicating potential for further optimization .
- Kinase Inhibition : In another investigation, derivatives similar to this compound were tested for their inhibitory effects on CDK2 and TRKA kinases, revealing significant activity that correlates with their structural features .
特性
分子式 |
C12H11ClN2O |
|---|---|
分子量 |
234.68 g/mol |
IUPAC名 |
4-chloro-2-(4-ethoxyphenyl)pyrimidine |
InChI |
InChI=1S/C12H11ClN2O/c1-2-16-10-5-3-9(4-6-10)12-14-8-7-11(13)15-12/h3-8H,2H2,1H3 |
InChIキー |
KIJWXVJOJREJKP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NC=CC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















